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molecular formula C11H6BrFN2S B8775445 2-Bromo-6-(4-fluoro-phenyl)-imidazo[2,1-b]thiazole CAS No. 944581-10-6

2-Bromo-6-(4-fluoro-phenyl)-imidazo[2,1-b]thiazole

Cat. No. B8775445
M. Wt: 297.15 g/mol
InChI Key: CHVFUSYHQNEBHV-UHFFFAOYSA-N
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Patent
US08080569B2

Procedure details

To a solution of 2-bromo-1-(4-fluoro-phenyl)-ethanone (2 g, 9.215 mmol) in 100 ml ethanol were added 5-bromo-thiazol-2-ylamine hydrobromide (2.396 g, 9.215 mmol) and ethyl-diisopropyl-amine (1.19 g, 9.215 mmol). The mixture was stirred under reflux for 8 h and evaporated. Water was added to the residue and extracted with ethyl acetate. The organic layer was separated, washed with water, dried and evaporated. The crude product was purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA) to yield 532 mg (20%) of the desired product. MS: M+H+=296.96.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.396 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.Br.[Br:13][C:14]1[S:18][C:17]([NH2:19])=[N:16][CH:15]=1.C(N(C(C)C)C(C)C)C>C(O)C>[Br:13][C:14]1[S:18][C:17]2=[N:19][C:3]([C:5]3[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=3)=[CH:2][N:16]2[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
2.396 g
Type
reactant
Smiles
Br.BrC1=CN=C(S1)N
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN2C(S1)=NC(=C2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 532 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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